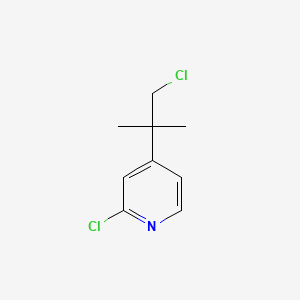

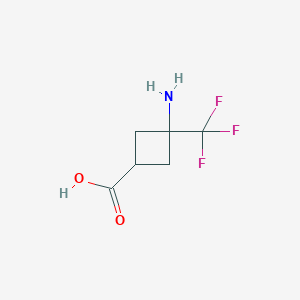

![molecular formula C7H5BrN2 B3046481 2-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1246552-50-0](/img/structure/B3046481.png)

2-bromo-1H-pyrrolo[3,2-c]pyridine

描述

“2-bromo-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular weight of 197.03 . It is used in various research areas including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Synthesis Analysis

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The synthesis involved a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H .科学研究应用

- Application : Researchers explore derivatives of 2-bromo-1H-pyrrolo[3,2-c]pyridine as potential inhibitors of cancer cell growth. These compounds may target specific signaling pathways or enzymes involved in tumor progression .

- Application : Scientists investigate this compound derivatives for their ability to reduce blood glucose levels. These compounds may find use in managing hyperglycemia, type 1 diabetes, and related conditions .

- Application : Compounds derived from this compound could be evaluated for their impact on blood pressure regulation and cardiovascular health. Researchers study their effects on vascular function and hypertension .

- Application : Scientists explore the neuroprotective properties of this compound analogs. These compounds may mitigate oxidative stress, inflammation, or neuronal damage in conditions like Alzheimer’s disease or Parkinson’s disease .

- Application : Researchers investigate whether this compound derivatives can selectively inhibit specific enzymes. These compounds may serve as valuable tools for studying enzyme function and developing targeted therapies.

- Application : this compound-based molecules can be incorporated into organic electronic materials. Their unique π-conjugated structures make them suitable for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors .

Anticancer Agents

Diabetes and Blood Glucose Regulation

Cardiovascular Diseases and Hypertension

Neurological Disorders and Neuroprotection

Chemical Biology and Enzyme Inhibition

Materials Science and Organic Electronics

作用机制

Target of Action

The primary targets of 2-bromo-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) and colchicine-binding site inhibitors . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . Colchicine-binding site inhibitors are involved in disrupting the balance of microtubule dynamics, leading to mitotic arrest .

Mode of Action

This compound interacts with its targets, leading to significant changes. For FGFRs, it exhibits potent inhibitory activity . In the case of colchicine-binding site inhibitors, it potently inhibits tubulin polymerization .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

In the case of colchicine-binding site inhibitors, they disrupt the balance of microtubule dynamics by binding to specific binding sites of microtubule proteins, leading to mitotic arrest .

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . Furthermore, it significantly inhibits the migration and invasion of cells . For colchicine-binding site inhibitors, it potently inhibits tubulin polymerization and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis .

属性

IUPAC Name |

2-bromo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQRGOAGPBBQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299031 | |

| Record name | 2-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246552-50-0 | |

| Record name | 2-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246552-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

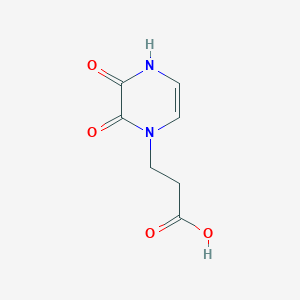

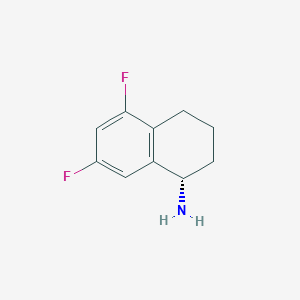

![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B3046399.png)

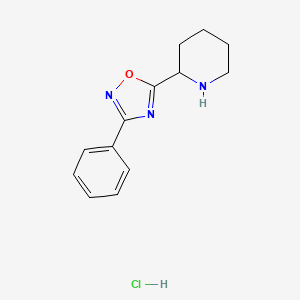

![Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B3046400.png)

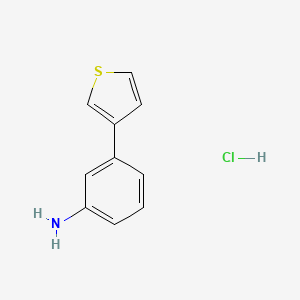

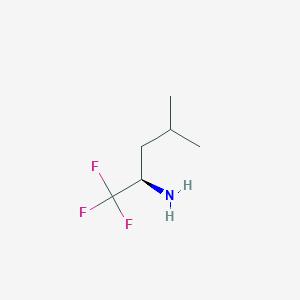

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3046406.png)

![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3046415.png)

![N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B3046416.png)

![N-(3-fluoro-4-methylphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3046418.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)